Home > Products > Screening Compounds P36138 > 5,6,7,8-Tetrahydrophthalazin-1(2H)-one
5,6,7,8-Tetrahydrophthalazin-1(2H)-one - 14250-51-2

5,6,7,8-Tetrahydrophthalazin-1(2H)-one

Catalog Number: EVT-2750727
CAS Number: 14250-51-2
Molecular Formula: C8H10N2O
Molecular Weight: 150.181
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydrophthalazin-1(2H)-one is an organic compound classified within the phthalazine family, characterized by a heterocyclic structure that includes a fused benzene and pyrazine ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Its unique structural features contribute to its reactivity and interaction with biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method includes:

  1. Starting Materials: The synthesis often begins with hydrazine derivatives and cyclic anhydrides or dicarboxylic acids.
  2. Reaction Conditions: The reaction requires heating and the use of solvents such as ethanol or acetic acid to facilitate cyclization.
  3. Purification: The resultant compound is purified through recrystallization or chromatography techniques to ensure high purity levels.

These steps are crucial for obtaining the desired tetrahydrophthalazinone derivative with minimal impurities .

Chemical Reactions Analysis

Reactions and Technical Details

5,6,7,8-Tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of more saturated derivatives.
  3. Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under various conditions.

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

Process and Data

The mechanism of action of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets within biological systems. It may exert its effects by:

  1. Binding to Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
  2. Modulating Receptors: It may interact with cellular receptors, influencing signal transduction processes.
  3. Altering Gene Expression: The compound can affect the expression of genes related to various biological functions.

These interactions highlight the potential therapeutic applications of this compound in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5,6,7,8-Tetrahydrophthalazin-1(2H)-one exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 164.16 g/mol
  • Melting Point: Specific melting point data may vary but is typically around 150-160 °C.
  • Solubility: The compound is generally soluble in organic solvents like ethanol and acetic acid but has limited solubility in water.

These properties play a critical role in determining the compound's behavior in biological systems and its suitability for various applications .

Applications

Scientific Uses

5,6,7,8-Tetrahydrophthalazin-1(2H)-one has several applications across scientific disciplines:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: The compound is studied for its potential antimicrobial and anticancer properties.
  3. Medicine: Investigations into its use in drug development are ongoing, particularly concerning its mechanism of action against specific diseases.
  4. Industry: It is utilized in producing materials with specific properties, including polymers and dyes.

These diverse applications underscore the importance of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one in both research and industrial contexts .

Introduction to Phthalazinone Derivatives in Medicinal Chemistry

Historical Context and Emergence of Phthalazinone Scaffolds in Drug Discovery

The phthalazinone core, a bicyclic structure comprising a benzene ring fused with a pyridazinone moiety, has evolved into a privileged scaffold in medicinal chemistry since its initial exploration in the mid-20th century. Early pharmacological interest emerged with the discovery of hydralazine (1-hydrazinophthalazine), introduced in the 1950s as an antihypertensive agent acting via vasodilation [5]. This breakthrough underscored the pharmacodynamic potential of the phthalazine pharmacophore, stimulating systematic investigations into structurally modified derivatives. The subsequent decades witnessed strategic saturation of the phthalazine ring system, yielding 5,6,7,8-tetrahydrophthalazin-1(2H)-one—a partially hydrogenated variant that combines aromatic character with alicyclic flexibility [9]. This modification enhanced metabolic stability while preserving the hydrogen-bonding capacity critical for target engagement.

The 21st century marked a renaissance for phthalazinone-based therapeutics, exemplified by the clinical success of poly(ADP-ribose) polymerase (PARP) inhibitors. Olaparib, a phthalazin-1(2H)-one derivative bearing a 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-yl substituent, received FDA approval in 2014 for BRCA-mutated ovarian cancer [9]. This achievement validated the scaffold’s capacity to disrupt DNA repair machinery through NAD⁺-competitive inhibition. Concurrently, synthetic methodologies advanced significantly, transitioning from classical cyclocondensations (e.g., reacting phthalic anhydrides with hydrazines) to multicomponent reactions compatible with green chemistry principles [9]. These innovations enabled efficient derivatization at N-2, C-4, and the alicyclic positions of the tetrahydrophthalazinone core, accelerating structure-activity relationship (SAR) studies across diverse target classes.

Table 1: Evolution of Key Phthalazinone-Based Therapeutics

EraCompoundStructural FeatureTherapeutic Application
1950sHydralazine1-HydrazinophthalazineHypertension
2000sTalazoparib (Preclinical)4-(3,4-Dihydro-4-methylazepan-1-yl)phthalazin-1(2H)-onePARP Inhibitor
2014Olaparib (Approved)Tetrahydroisoquinoline-fused phthalazinoneOvarian Cancer
Post-2015Dual EGFR/VEGFR-2 Inhibitors4-(Aryl/allylidene)-5,6,7,8-tetrahydrophthalazin-1(2H)-onesAnticancer Agents

Significance of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one in Pharmacophore Design

The 5,6,7,8-tetrahydrophthalazin-1(2H)-one scaffold exemplifies rational pharmacophore optimization, addressing limitations of its fully aromatic counterpart. Key advantages include:

  • Conformational Adaptability: Saturation of the C5-C8 bonds introduces puckered cyclohexene-like geometry, enabling optimal three-dimensional positioning of substituents for target complementarity. This flexibility facilitates binding to deep hydrophobic clefts in enzymes like kinases or PARP1, where rigid planar systems exhibit reduced affinity [9].
  • Enhanced Solubility & Metabolic Stability: The alicyclic ring reduces overall lipophilicity (cLogP decrease by ~0.5–1.0 units versus phthalazinone), improving aqueous solubility. Additionally, it diminishes cytochrome P450-mediated oxidation susceptibility at C5–C8 positions, prolonging half-life in vivo [5].
  • Diverse Pharmacophoric Vectorization: The scaffold presents three strategic modification sites:
  • N-2 Position: Accommodates aryl, alkyl, or acyl groups influencing membrane permeability and pharmacokinetics.
  • C-4 Position: Tolerates aromatic, heteroaromatic, or unsaturated moieties crucial for π-stacking or hydrogen bonding with targets (e.g., kinase hinge regions) [2].
  • Alicyclic Positions (C5–C8): Methyl or spiro-fusion at C5/C8 enhances steric complementarity with hydrophobic subpockets, as evidenced in PLK1 inhibitors [4].

Computational studies reveal that the tetrahydrophthalazinone core serves as a multifunctional pharmacophore element. The lactam carbonyl (C1=O) and N-2 act as hydrogen-bond acceptors and donors, respectively, mimicking purine interactions in ATP-binding sites. Meanwhile, the alicyclic ring provides a hydrophobic anchor. In PARP inhibitors, quantum mechanical calculations confirm that C1=O forms a 2.9 Å hydrogen bond with Ser904, while the tetrahydro moiety engages in van der Waals contacts with Tyr896 [9]. This dual functionality underpins its utility in designing multi-targeted ligands, exemplified by compound 24 (reported by Mohamed et al.), where a 4-allylidene-tetrahydrophthalazinone derivative simultaneously inhibits VEGFR-2 and EGFR with IC₅₀ values of 0.43 μM each [2].

Table 2: Synthetic Strategies for 5,6,7,8-Tetrahydrophthalazin-1(2H)-one Derivatives

MethodologyStarting MaterialConditionsKey AdvantageRef.
Classical Cyclocondensation5,6,7,8-Tetrahydro-1,4-naphthalenedioneHydrazine hydrate, EtOH, refluxHigh functional group tolerance [9]
Multicomponent [3+2+1] StrategyCyclohexanone, aldehyde, hydrazineCatalyst-free, H₂O/EtOH, 80°CAtom economy; no byproducts [9]
Friedel-Crafts Acylation5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthaleneAlCl₃, tetrachloroethaneAccess to C4-aryl derivatives [5]
Palladium-Catalyzed Carbonylationo-Iodobenzoates, aldehydesPd(OAc)₂, Mo(CO)₆, Cs₂CO₃, DMSO, microwaveEnables C4-heteroaryl diversity [9]

Properties

CAS Number

14250-51-2

Product Name

5,6,7,8-Tetrahydrophthalazin-1(2H)-one

IUPAC Name

5,6,7,8-tetrahydro-2H-phthalazin-1-one

Molecular Formula

C8H10N2O

Molecular Weight

150.181

InChI

InChI=1S/C8H10N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h5H,1-4H2,(H,10,11)

InChI Key

LHVFGQLBRNFHHS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=NNC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.